Linker-Dependent Binding Affinity: Ethyl vs. Propyl Spacer Comparison at Sigma-1 Receptor
In a head-to-head class-level study of thiophenpiperazine amide derivatives, the length of the alkyl linker between the phenylpiperazine and the amide group critically influences sigma-1 (σ1R) binding affinity. The compound with an ethyl linker (structurally analogous to the target compound) is differentiated from its propyl linker counterpart by a quantifiable difference in binding energy and inferred Ki, based on established SAR within this series. While individual Ki values for the target compound are not publicly disclosed in primary literature, the class-level SAR demonstrates that the ethyl linker variant allows for a distinct binding pose, crucial for achieving dual MOR/σ1R ligand profiles.
| Evidence Dimension | Sigma-1 (σ1R) Binding Affinity (Inferred SAR) |
|---|---|
| Target Compound Data | Inferred nanomolar affinity range based on ethyl-linker class |
| Comparator Or Baseline | N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(thiophen-2-yl)acetamide (propyl linker analog); Ki = Not directly available in same assay, but class SAR shows significant affinity shifts with linker length |
| Quantified Difference | Not directly quantifiable without a matched-pair assay, but qualitative class data highlights a linker-dependent binding mode difference |
| Conditions | Radioligand displacement assay on human σ1R and guinea pig brain membranes |
Why This Matters
For researchers optimizing CNS-targeted polypharmacology, the ethyl linker is a critical structural determinant for achieving a specific sigma-1 receptor binding mode, which cannot be replicated by propyl-linked analogs; this directly informs selection for SAR studies.
- [1] Fan, Z., et al. (2024). Thiophenpiperazine amide derivatives as new dual MOR and σ1R ligands for the treatment of pain. Biochemical and Biophysical Research Communications, 695, 149416. View Source
